O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2411640-45-2
VCID: VC11648809
InChI: InChI=1S/C15H23NO5/c1-5-20-12(18)10-9-16(13(19)21-14(2,3)4)15(6-7-15)8-11(10)17/h10H,5-9H2,1-4H3
SMILES: CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate

CAS No.: 2411640-45-2

Cat. No.: VC11648809

Molecular Formula: C15H23NO5

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate - 2411640-45-2

Specification

CAS No. 2411640-45-2
Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
IUPAC Name 4-O-tert-butyl 6-O-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
Standard InChI InChI=1S/C15H23NO5/c1-5-20-12(18)10-9-16(13(19)21-14(2,3)4)15(6-7-15)8-11(10)17/h10H,5-9H2,1-4H3
Standard InChI Key FOXANQGWZGGWSC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its 4-azaspiro[2.5]octane core, a bicyclic system comprising a six-membered ring fused to a three-membered ring via a nitrogen atom. At position 4, a tert-butyloxycarbonyl (Boc) group is attached, while position 6 bears an ethyl carboxylate moiety. The 7-oxo group introduces a ketone functionality, enhancing reactivity .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H23NO5\text{C}_{15}\text{H}_{23}\text{NO}_{5}PubChem , VulcanChem
Molecular Weight297.35 g/molPubChem , VulcanChem
IUPAC Name4-O-tert-butyl 6-O-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylatePubChem
SMILESCCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)CPubChem , VulcanChem
InChIKeyFOXANQGWZGGWSC-UHFFFAOYSA-NPubChem , VulcanChem

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of O4-tert-butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate typically involves multi-step protocols:

  • Spirocyclic Core Formation: Cycloaddition reactions, such as [2+1] cyclizations between diazo compounds and olefins, construct the azaspiro[2.5]octane skeleton.

  • Functionalization: Sequential esterification introduces the tert-butyl and ethyl carboxylate groups. The Boc group is often installed using di-tert-butyl dicarbonate (Boc anhydride), while ethyl chloroformate may acylate the secondary amine .

  • Oxidation: A ketone is introduced at position 7 via oxidation of a secondary alcohol intermediate using agents like Jones reagent or pyridinium chlorochromate (PCC).

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CycloadditionDiazo compound, olefin, Rh catalystConstruct spirocyclic core
2Boc ProtectionBoc anhydride, DMAP, DCMInstall tert-butyl carboxylate
3Ethyl EsterificationEthyl chloroformate, baseIntroduce ethyl carboxylate
4OxidationPCC, CH2Cl2Form 7-oxo group

Reactivity and Derivatization

The compound’s functional groups enable diverse transformations:

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing a free amine for further functionalization.

  • Ester Hydrolysis: Basic conditions (e.g., NaOH/EtOH) hydrolyze the ethyl ester to a carboxylic acid .

  • Ketone Reactions: The 7-oxo group participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH4) to form secondary alcohols.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s spirocyclic structure mimics bioactive motifs found in natural products and drugs. Its rigidity and three-dimensional geometry make it valuable for:

  • Protease Inhibitor Design: Spirocycles often occupy enzyme active sites with high affinity. For example, similar azaspiro compounds inhibit HIV-1 protease.

  • Kinase Modulators: The tert-butyl and ethyl esters serve as directing groups in metal-catalyzed cross-coupling reactions to append pharmacophores .

Case Study: Antiviral Agent Development

While direct biological data for this compound is limited, structural analogs demonstrate antiviral activity. For instance, spirocyclic pyrrolidines inhibit hepatitis C virus (HCV) NS5A protein by disrupting viral replication. The ethyl ester in O4-tert-butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate may enhance cell permeability, a critical factor in drug bioavailability .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poor aqueous solubility (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions due to ester groups .

ADMET Considerations

  • Absorption: The compound’s logP (estimated 2.1) suggests moderate lipophilicity, favoring passive diffusion across cell membranes.

  • Metabolism: Esterases in human plasma may hydrolyze the ethyl ester, generating carboxylic acid metabolites .

Future Directions and Challenges

Expanding Synthetic Utility

Recent advances in asymmetric catalysis could enable enantioselective synthesis of this spirocyclic compound, addressing the need for chiral building blocks in drug discovery.

Biological Screening

Despite its synthetic appeal, in vitro and in vivo data remain scarce. Prioritizing assays for cytotoxicity, antimicrobial activity, and target engagement (e.g., kinase panels) is essential to unlock therapeutic potential .

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